molecular formula C4H6ClNO2 B3152175 2-Acetamidoacetyl chloride CAS No. 72952-59-1

2-Acetamidoacetyl chloride

Cat. No. B3152175
CAS RN: 72952-59-1
M. Wt: 135.55 g/mol
InChI Key: SYQTZIOAYGQFCE-UHFFFAOYSA-N
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Description

2-Acetamidoacetyl chloride is an organic compound with the molecular formula C4H6ClNO2 . It is a chemical reagent used in various chemical reactions .


Molecular Structure Analysis

The molecular formula of 2-Acetamidoacetyl chloride is C4H6ClNO2 . This indicates that it contains four carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms .

Safety and Hazards

Acetyl chloride, a compound similar to 2-Acetamidoacetyl chloride, is known to be highly flammable and can cause severe skin burns and eye damage . It’s important to handle such chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

Future Directions

While specific future directions for 2-Acetamidoacetyl chloride are not mentioned in the search results, there is a general trend in the field of chemistry towards sustainable development and the use of catalytic processes . Additionally, the use of flow chemistry, including the synthesis of various compounds, is a growing area of interest .

Mechanism of Action

Target of Action

It’s worth noting that acetyl chloride, a related compound, is known to play a significant role in various biological processes, including modulation of voltage‐dependent sodium calcium and potassium channels, enhancement of γ‐aminobutyric acid (gaba)‐mediated neuronal inhibition, and reduction in glutamate‐mediated excitatory transmission .

Mode of Action

Acetyl chloride is known to bind to a carboxyl anion and then transfer it to acetyl-CoA, yielding malonyl-CoA .

Biochemical Pathways

The acetyl CoA pathway is one of the key biochemical pathways that could be affected by 2-Acetamidoacetyl chloride. This pathway requires approximately 10 enzymes, roughly as many organic cofactors, and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens .

Pharmacokinetics

Free drug is eliminated relatively rapidly by the kidney predominantly by glomerular filtration, but binding to tissue sites means that the plasma concentration-time profile shows a long-lasting terminal elimination phase .

Result of Action

For instance, acetyl chloride is known to play a significant role in various physiological functions, including modulation of voltage‐dependent sodium calcium and potassium channels, enhancement of γ‐aminobutyric acid (GABA)‐mediated neuronal inhibition, and reduction in glutamate‐mediated excitatory transmission .

Action Environment

The action of 2-Acetamidoacetyl chloride can be efficiently carried out in a brine solution under weakly basic conditions in the presence of sodium acetate and/or triethyl amine . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other chemical species.

properties

IUPAC Name

2-acetamidoacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2/c1-3(7)6-2-4(5)8/h2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQTZIOAYGQFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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